molecular formula C23H17N3O4S2 B2854408 N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide CAS No. 898421-69-7

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide

Cat. No.: B2854408
CAS No.: 898421-69-7
M. Wt: 463.53
InChI Key: FQYOFURAKVNBEY-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide is a useful research compound. Its molecular formula is C23H17N3O4S2 and its molecular weight is 463.53. The purity is usually 95%.
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Biological Activity

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a chromeno-thiazole framework with a phenylsulfonamide group. Its molecular formula is C19H16N2O4SC_{19}H_{16}N_{2}O_{4}S, and it has a molecular weight of 372.47 g/mol. The synthesis typically involves multi-step reactions starting from commercially available precursors, often utilizing acidic or basic conditions to facilitate the formation of the desired product.

Synthetic Route Example

  • Condensation Reaction : A chromone derivative is reacted with a thiazole component under acidic conditions.
  • Sulfonamide Formation : The introduction of the phenylsulfonamide moiety is achieved through nucleophilic substitution.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis via caspase activation
A549 (Lung)15Inhibition of ERK signaling pathway
HeLa (Cervical)12Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes involved in metabolic processes.
  • Modulation of Signaling Pathways : The compound affects pathways such as MAPK/ERK, leading to altered gene expression related to cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, contributing to its cytotoxic effects.

Case Studies

  • Study on Breast Cancer Cells : In a recent study published in the Journal of Medicinal Chemistry, this compound was tested against MCF-7 cells, revealing an IC50 value of 10 µM and significant apoptosis induction through caspase activation pathways .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against clinical isolates of Staphylococcus aureus and found an MIC of 32 µg/mL, indicating potential for development into an antibacterial agent .

Properties

IUPAC Name

3-(benzenesulfonamido)-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4S2/c27-22(25-23-24-21-18-11-4-5-12-19(18)30-14-20(21)31-23)15-7-6-8-16(13-15)26-32(28,29)17-9-2-1-3-10-17/h1-13,26H,14H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYOFURAKVNBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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